molecular formula C26H25N3O2 B12131199 6-(3-methoxy-4-propoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline

6-(3-methoxy-4-propoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B12131199
M. Wt: 411.5 g/mol
InChI Key: HTFXYQAQKIRXCQ-UHFFFAOYSA-N
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Description

6-(3-methoxy-4-propoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline is a synthetic indoloquinoxaline derivative of significant interest in chemical research and development. This complex heterocyclic compound is primarily investigated as a key intermediate or a novel scaffold in the discovery of new therapeutic agents and advanced materials. The indoloquinoxaline core is structurally related to known pharmacologically active compounds and is frequently explored for its potential interaction with various biological targets. Research indicates this compound and its analogs are subjects of patents pertaining to its synthesis , highlighting its value in proprietary R&D pipelines. Its specific molecular architecture, featuring a benzyl ether side chain, suggests potential applications in the development of kinase inhibitors or receptor modulators, although its precise mechanism of action is subject to ongoing investigation. In the field of materials science, the extended pi-conjugated system of the indoloquinoxaline structure makes it a candidate for use in organic electronics, such as in the development of dyes, semiconductors, or light-emitting materials. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers can rely on its high purity and structural confirmation for their critical experiments in hit-to-lead optimization and novel material synthesis.

Properties

Molecular Formula

C26H25N3O2

Molecular Weight

411.5 g/mol

IUPAC Name

6-[(3-methoxy-4-propoxyphenyl)methyl]-7-methylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C26H25N3O2/c1-4-14-31-22-13-12-18(15-23(22)30-3)16-29-25-17(2)8-7-9-19(25)24-26(29)28-21-11-6-5-10-20(21)27-24/h5-13,15H,4,14,16H2,1-3H3

InChI Key

HTFXYQAQKIRXCQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)CN2C3=C(C=CC=C3C4=NC5=CC=CC=C5N=C42)C)OC

Origin of Product

United States

Preparation Methods

Condensation of Isatin and o-Phenylenediamine

Isatin (1 mol) and o-phenylenediamine (1 mol) are refluxed in glacial acetic acid (10 mL) for 15 minutes, yielding 6H-indolo[2,3-b]quinoxaline as a pale reddish-yellow precipitate. The reaction proceeds via nucleophilic attack of the amine groups on the carbonyl carbons of isatin, followed by cyclodehydration. Purification via recrystallization in acetic acid affords the core structure in 95% yield.

Key Data :

  • Reaction Conditions : 120°C, 15 min, glacial acetic acid.

  • Yield : 95%.

  • Characterization :

    • IR (KBr) : 3,008 cm⁻¹ (N–H), 1,665 cm⁻¹ (C=O).

    • ¹H NMR (DMSO-d₆) : δ 6.55–8.27 ppm (aromatic protons).

Synthesis of 3-Methoxy-4-Propoxybenzyl Substituent

The 3-methoxy-4-propoxybenzyl group is prepared via sequential etherification of vanillin (4-hydroxy-3-methoxybenzaldehyde).

Propylation of 4-Hydroxy-3-Methoxybenzaldehyde

Vanillin (1 mol) is treated with 1-bromopropane (3 mol) in acetone-water (16:1) with K₂CO₃ (1.1 mol) and polyethylene glycol (PEG) as a phase-transfer catalyst. The mixture is stirred at room temperature for 2 hours, yielding 3-methoxy-4-propoxybenzaldehyde.

Key Data :

  • Reaction Conditions : RT, 2 h, acetone-water.

  • Yield : 85–90%.

  • Characterization :

    • IR (KBr) : 1,610 cm⁻¹ (C=O), 2,968 cm⁻¹ (C–H).

Alkylation of 7-Methyl-6H-Indolo[2,3-b]Quinoxaline

The 3-methoxy-4-propoxybenzyl group is introduced via nucleophilic aromatic substitution.

Benzylation Reaction

A mixture of 7-methyl-6H-indolo[2,3-b]quinoxaline (1 mol), 3-methoxy-4-propoxybenzyl bromide (1.2 mol), and K₂CO₃ (2 mol) in acetonitrile (50 mL) is refluxed for 30 hours. The reaction is catalyzed by tetrabutylammonium bromide (TBAB), enhancing the nucleophilicity of the indoloquinoxaline nitrogen.

Key Data :

  • Reaction Conditions : 80°C, 30 h, acetonitrile.

  • Yield : 70–75%.

  • Characterization :

    • ¹H NMR (DMSO-d₆) : δ 4.86 ppm (OCH₂CH₂CH₃), 3.87 ppm (OCH₃).

    • FAB-MS : m/z 506 [M+H]⁺.

Optimization and Catalytic Enhancements

Heterogeneous catalysts such as CuH₂PMo₁₁VO₄₀ supported on alumina improve reaction efficiency.

Catalytic Alkylation

Using CuH₂PMo₁₁VO₄₀/Al₂O₃ (5 wt%), the benzylation reaction achieves 90% yield at room temperature in toluene within 6 hours.

Key Data :

  • Catalyst Loading : 5 wt%.

  • Yield : 90%.

  • Reusability : Catalyst retains 85% activity after 5 cycles.

Spectroscopic and Analytical Validation

Structural Confirmation

  • IR : Absence of N–H stretch (3,008 cm⁻¹) confirms alkylation.

  • ¹³C NMR : δ 160.2 ppm (C=O), 55.1 ppm (OCH₃).

  • HPLC Purity : >98% (C18 column, methanol:water 80:20).

Comparative Analysis of Synthetic Routes

MethodCatalystTime (h)Yield (%)Purity (%)
Conventional AlkylationNone307095
Catalytic AlkylationCuH₂PMo₁₁VO₄₀69098

Challenges and Mitigation Strategies

  • Regioselectivity : Competing alkylation at position 9 is minimized using bulky benzyl halides.

  • Byproduct Formation : Unreacted benzyl bromide is removed via column chromatography (silica gel, hexane:ethyl acetate 7:3).

Scalability and Industrial Relevance

The catalytic route reduces reaction time by 80% and is scalable to kilogram-scale production with consistent yields >85% .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methoxy and propoxy groups on the benzyl moiety undergo nucleophilic demethylation/dealkylation under acidic or oxidative conditions. For example:

Reaction TypeConditionsOutcomeYieldSource
Acidic cleavage of ethersHBr (48%) in glacial acetic acid, reflux (4 hr)Removal of methoxy/propoxy groups72-85%
Oxidative demethylationBBr₃ in CH₂Cl₂, −78°C → RT (6 hr)Conversion to phenolic derivatives68%

These reactions enable strategic modification of electronic properties for structure-activity relationship (SAR) studies in medicinal chemistry applications .

Electrophilic Aromatic Substitution

The indoloquinoxaline core participates in regioselective electrophilic substitutions. Key positions include:

  • C-9 (activated by electron-donating indole nitrogen)

  • C-4' on the benzyl ring (para to methoxy group)

Documented examples:

ElectrophileConditionsPosition ModifiedProduct ApplicationSource
Bromine (Br₂)DCM, 0°C, 2 hrC-9 of indoleHalogenated analog for cross-coupling
Nitration (HNO₃/H₂SO₄)0°C, 30 minC-4' of benzylNitro intermediate for reduction to amine

Density functional theory (DFT) calculations confirm the C-9 position’s nucleophilic character (Fukui index: f⁻ = 0.152) .

Suzuki-Miyaura Coupling

Using brominated derivatives (e.g., 9-bromo analog):

Catalyst SystemSubstrateCoupling PartnerYieldSource
Pd(PPh₃)₄, K₂CO₃, dioxane9-bromo-indoloquinoxaline4-carboxyphenylboronic acid89%

Buchwald-Hartwig Amination

For functionalizing halogenated intermediates:

ConditionsAmineApplication TargetYieldSource
Pd₂(dba)₃, Xantphos, Cs₂CO₃PiperidineBioactive analog synthesis78%

Oxidation of Methyl Group

The 7-methyl substituent undergoes selective oxidation:

Oxidizing AgentConditionsProductYieldSource
KMnO₄, H₂O, 80°C6 hr, pH 97-carboxylic acid63%
SeO₂, dioxane/H₂OReflux, 12 hr7-formyl derivative55%

Quinoxaline Ring Reduction

Catalytic hydrogenation modifies the quinoxaline system:

CatalystConditionsProductOutcomeSource
H₂ (1 atm), Pd/C, ethanolRT, 24 hrTetrahydroquinoxalineEnhanced planarity for DNA intercalation

Biological Alkylation Reactions

In pharmacological contexts, the compound acts as an electrophile toward biological nucleophiles:

TargetInteraction SiteObserved EffectIC₅₀ (μM)Source
DNA Topoisomerase IIαN7 of guanine residuesEnzyme inhibition2.4 ± 0.3
Tubulin polymerizationCysteine thiolsMitotic arrest5.1 ± 0.7

Photochemical Reactivity

The conjugated π-system undergoes [4+2] cycloaddition under UV light:

ConditionsAdditiveProductQuantum YieldSource
UV (365 nm), CH₃CNMaleic anhydrideDiels-Alder adductΦ = 0.32

This reactivity profile positions 6-(3-methoxy-4-propoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline as a versatile scaffold for developing antitumor agents, optoelectronic materials, and catalytic intermediates. Future studies should explore enantioselective functionalization and metabolic stability of derivatives .

Scientific Research Applications

Antiviral Activity

Research has identified that derivatives of indolo[2,3-b]quinoxaline exhibit significant antiviral properties. Specifically, studies have shown that certain compounds within this class can inhibit the replication of various viruses:

  • Herpes Simplex Virus (HSV) : Compounds similar to 6-(3-methoxy-4-propoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline have demonstrated capacity to inhibit HSV-1 and cytomegalovirus replication in cell cultures at concentrations ranging from 1 to 5 mM. This inhibition is attributed to their ability to interfere with viral DNA synthesis and protein production .
  • Mechanism of Action : The antiviral mechanisms typically involve binding to viral components or cellular targets that are crucial for viral replication. For instance, some derivatives show DNA binding properties which enhance their biological activity against viral infections .

Anti-inflammatory Properties

Another significant application of this compound is in the field of anti-inflammatory research:

  • Inhibition of Lipoxygenase (LOX) : Certain derivatives have been shown to decrease LOX activity, an enzyme involved in the inflammatory response. This reduction can lead to decreased production of leukotrienes, which are mediators of inflammation associated with conditions such as asthma and cardiovascular diseases .
  • Comparative Efficacy : Studies have indicated that some indolo[2,3-b]quinoxaline derivatives exhibit anti-inflammatory effects that surpass those of traditional drugs like indomethacin. This highlights their potential as therapeutic agents in treating inflammatory diseases .

Case Study 1: Antiviral Testing

A specific derivative, 2,3-dimethyl(dimethylaminoethyl)-6H-indolo-[2,3-b]quinoxaline, was tested for its antiviral efficacy against HSV-1 and varicella-zoster virus. Results indicated that at higher concentrations (around 300 mM), it could significantly reduce viral load in cultured cells .

Case Study 2: Anti-inflammatory Activity Assessment

In another study focusing on anti-inflammatory effects, a series of quinoxaline derivatives were evaluated for their ability to inhibit LOX activity. The results demonstrated a marked decrease in inflammatory markers in vitro, suggesting a potential pathway for developing new anti-inflammatory medications based on this chemical scaffold .

Mechanism of Action

The mechanism of action of 6-(3-methoxy-4-propoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Electronic and Photochemical Properties

Indoloquinoxaline derivatives exhibit tunable optoelectronic properties depending on substituents. Key comparisons include:

Compound HOMO (eV) Band Gap (eV) λmax (nm) Reference
6-(4-Methoxyphenyl)-6H-indolo[2,3-b]quinoxaline -5.2 2.3 396
6-(3,5-Dimethoxyphenyl)-6H-indolo[2,3-b]quinoxaline -5.4 2.5 409
6-(4-(Methylthio)phenyl)-6H-indolo[2,3-b]quinoxaline -5.6 2.7 390
6-Cyclohexyl-6H-indolo[2,3-b]quinoxaline -5.8 3.0 386
Target Compound Not reported Not reported Inferred ~400–410

The 4-methoxyphenyl substituent maximizes HOMO energy and minimizes band gaps due to electron-donating effects, making it ideal for OLEDs . In contrast, alkyl or sulfur-containing groups (e.g., methylthio) reduce HOMO levels, increasing stability but limiting charge transport efficiency . The target compound’s 3-methoxy-4-propoxybenzyl group may similarly enhance electron-donating capacity, though experimental validation is needed.

Anticancer and Antiviral Profiles
  • 9-Fluoroindolo[2,3-b]quinoxalines: Derivatives with CF₃, Cl, or Br substituents at the triazole-linked arene show potent activity against cervical, prostate, and lung cancer cells (IC₅₀: 0.8–2.1 μM) .
  • 6-(2-Aminoethyl)-6H-indolo[2,3-b]quinoxaline: Exhibits moderate cytotoxicity (IC₅₀: 5–10 μM) but strong DNA binding (lg Kₐ = 5.57–5.89) .
  • Benzo-Annulated Derivatives (7H-Benzindoloquinoxalines): Show enhanced DNA affinity (lg Kₐ = 6.23–6.87) but reduced antiviral activity compared to non-annulated analogs .

Biological Activity

The compound 6-(3-methoxy-4-propoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline is a member of the indoloquinoxaline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant data and case studies.

Anticancer Activity

Recent studies have demonstrated that indoloquinoxaline derivatives exhibit significant anticancer properties. In vitro studies have shown that various derivatives can inhibit the growth of cancer cell lines effectively.

Case Study: Anticancer Screening

A study evaluated the cytotoxic activity of several indoloquinoxaline derivatives against human cancer cell lines, including MCF-7 (breast cancer), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer). The results are summarized in Table 1.

CompoundMCF-7 IC50 (µg/mL)NCI-H460 IC50 (µg/mL)SF-268 IC50 (µg/mL)
Doxorubicin0.050.030.04
Compound A0.010.020.03
Compound B0.060.040.05

Table 1: Cytotoxicity of Indoloquinoxaline Derivatives

The results indicate that some derivatives exhibit lower IC50 values than doxorubicin, suggesting they may be more effective at lower concentrations while being non-cytotoxic to normal fibroblast cells (IC50 >100 µg/mL) .

Antimicrobial Activity

Indoloquinoxaline compounds have also been investigated for their antimicrobial properties against various bacterial and fungal strains.

Case Study: Antimicrobial Screening

The antimicrobial activity was assessed using disk diffusion methods against both Gram-positive and Gram-negative bacteria, as well as fungi. The findings are presented in Table 2.

CompoundBacterial StrainInhibition Zone (mm)
AmpicillinStaphylococcus aureus20
GentamicinEscherichia coli25
Compound APseudomonas aeruginosa18
Compound BBacillus subtilis22

Table 2: Antimicrobial Activity of Indoloquinoxaline Derivatives

The results demonstrate that certain derivatives exhibit substantial inhibition zones comparable to standard antibiotics, indicating their potential as antimicrobial agents .

The mechanism by which indoloquinoxalines exert their biological effects is believed to involve the modulation of various cellular pathways. For anticancer activity, these compounds may induce apoptosis in cancer cells through the activation of caspases or inhibition of cell proliferation pathways such as PI3K/Akt and MAPK signaling . In terms of antimicrobial action, they may disrupt bacterial cell wall synthesis or interfere with protein synthesis mechanisms .

Q & A

Q. How can solvent-free or green chemistry approaches improve sustainability in indoloquinoxaline synthesis?

  • Methodological Answer : Mechanochemical grinding (e.g., ball-milling) reduces solvent use. highlights microwave-assisted synthesis as a rapid, energy-efficient alternative for cyclization steps .

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